molecular formula C19H14F2N4O2 B11291510 N-(2-fluorophenyl)-3-(4-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(2-fluorophenyl)-3-(4-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11291510
M. Wt: 368.3 g/mol
InChI Key: WPBVVXQSVGAOOU-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of fluorine atoms on the phenyl rings and a carboxamide group. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 2-fluorobenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as hydrazine hydrate, to form the pyrazolo[1,5-a]pyrimidine core.

    Functionalization: The core structure is then functionalized with a carboxamide group through reactions with isocyanates or other suitable reagents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: The compound is used in studies to understand its effects on cellular pathways and molecular targets.

    Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)benzamide
  • Imidazo[1,2-a]pyridines

Uniqueness

N-(2-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to the presence of two fluorine atoms on the phenyl rings, which can significantly influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C19H14F2N4O2

Molecular Weight

368.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H14F2N4O2/c20-12-7-5-11(6-8-12)13-10-22-25-16(9-17(26)24-18(13)25)19(27)23-15-4-2-1-3-14(15)21/h1-8,10,16H,9H2,(H,23,27)(H,24,26)

InChI Key

WPBVVXQSVGAOOU-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=C(C=N2)C3=CC=C(C=C3)F)NC1=O)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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